
Hexahydro-4-methylphthalic anhydride
Overview
Description
Hexahydro-4-methylphthalic anhydride is a cyclic anhydride with the molecular formula C9H12O3. It is a derivative of phthalic anhydride and is known for its use as a curing agent in epoxy resins. This compound is characterized by its bicyclic ring structure, which includes a carboxylic acid anhydride group, making it reactive and functional in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-4-methylphthalic anhydride can be synthesized from 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The process involves the reaction of this precursor with maleic anhydride in the presence of ethyl acetate as a solvent. The reaction is typically carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize byproducts and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The anhydride group can be substituted with nucleophiles to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Polymer Chemistry
MHHPA as a Hardener in Epoxy Resins
MHHPA is primarily used as a hardener in epoxy resin formulations. It enhances the mechanical properties and thermal stability of the resulting polymers. The curing process involving MHHPA allows for the development of thermosetting plastics that exhibit excellent adhesion and chemical resistance.
- Case Study: Limonene-Based Epoxy
A study investigated the thermosetting reactions of limonene-based epoxy using MHHPA, demonstrating its potential in creating environmentally friendly polymers. The results indicated improved mechanical properties and thermal stability compared to conventional epoxy systems (Couture et al., 2018) .
Biodegradable Plastics
Modification of Polylactic Acid (PLA)
Recent research has focused on incorporating MHHPA into polylactic acid (PLA) to enhance its properties. The modification with natural oils and MHHPA improves the melt processing and physical-chemical characteristics of PLA, making it more suitable for various applications in biodegradable plastics.
- Case Study: Castor Oil Incorporation
A study evaluated the incorporation of natural oils modified with MHHPA into PLA, leading to enhanced thermal stability and mechanical performance, which is critical for sustainable packaging solutions (Darie-Niță et al., 2022) .
Adhesives and Coatings
UV-Curable Adhesives
MHHPA has been employed in the formulation of UV-curable adhesives, which are essential for applications requiring quick curing times and strong bonding capabilities. These adhesives are particularly advantageous in the automotive and electronics industries.
- Case Study: Hybrid Epoxy Adhesive Development
Research developed a new type of one-component UV and thermal curable hybrid epoxy adhesive using MHHPA as a hardener. The study highlighted the adhesive's excellent performance under UV light, confirming its suitability for various industrial applications (Science.gov, 2018) .
Composite Materials
Bio-Derivable Polyester Networks
MHHPA is also utilized in creating bio-derivable polyester networks, which are adaptable for industrial composite applications. This application emphasizes sustainability while maintaining high performance.
- Case Study: Adaptable Networks
A recent investigation into bio-derived polyester networks revealed that incorporating MHHPA significantly enhances their adaptability and sustainability, making them suitable for diverse industrial uses (Wang et al., 2024) .
Thermal Stability Studies
Thermal Degradation Analysis
Understanding the thermal degradation of materials containing MHHPA is crucial for predicting their lifespan and stability under operational conditions.
- Case Study: Linseed Oil Networks
Research on networks made from epoxidized linseed oils cross-linked with MHHPA provided insights into their thermal degradation behavior, which is vital for developing durable bio-based polymers (Richaud et al., 2019) .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Polymer Chemistry | Hardener in epoxy resins | Improved mechanical properties |
Biodegradable Plastics | Modification of PLA with natural oils | Enhanced thermal stability |
Adhesives and Coatings | UV-curable adhesives using MHHPA | Quick curing times; strong bonding |
Composite Materials | Bio-derivable polyester networks | Increased adaptability and sustainability |
Thermal Stability Studies | Analysis of thermal degradation in cross-linked networks | Insights into durability |
Mechanism of Action
The mechanism of action of hexahydro-4-methylphthalic anhydride primarily involves its reactivity as an anhydride. It reacts with hydroxyl and amine groups to form esters and amides, respectively. This reactivity is harnessed in the curing process of epoxy resins, where the anhydride group reacts with the epoxy group to form a cross-linked network, enhancing the mechanical and thermal properties of the material .
Comparison with Similar Compounds
Hexahydro-4-methylphthalic anhydride is similar to other cyclic anhydrides such as:
Hexahydrophthalic anhydride (HHPA): Differing only by a single methyl group, HHPA is also used as a curing agent in epoxy resins.
Methyltetrahydrophthalic anhydride (MTHPA): This compound is structurally similar and used in similar applications but has different reactivity and curing properties.
Uniqueness: this compound is unique due to its specific reactivity and the mechanical properties it imparts to cured epoxy resins. Its ability to form stable, cross-linked networks makes it particularly valuable in high-performance applications .
Biological Activity
Hexahydro-4-methylphthalic anhydride (MHHPA) is a chemical compound widely used as a hardener in epoxy resins and other polymer systems. Its biological activity has been the subject of various studies due to its potential health effects, particularly in occupational settings. This article provides a detailed overview of the biological activity of MHHPA, including its toxicity, sensitization potential, and case studies highlighting its effects on human health.
MHHPA is an oily liquid at room temperature with a melting point of approximately -30°C. It is classified under the category of phthalic anhydrides, which are known for their reactivity and ability to form cross-linked structures in polymers. The chemical structure of MHHPA contributes to its biological activity, particularly in terms of sensitization and toxicity.
Acute Toxicity
MHHPA exhibits low acute toxicity based on several studies. The oral median lethal dose (LD50) for MHHPA has been reported to be greater than 2000 mg/kg body weight in female Sprague Dawley rats, indicating low toxicity through this route . Similar findings were noted for dermal exposure, where MHHPA and its analogs demonstrated low acute dermal toxicity (LD50 values >2000 mg/kg bw) .
Sensitization Potential
MHHPA is recognized as a respiratory sensitizer. Studies have shown that exposure can lead to allergic reactions, including bronchial obstruction and respiratory distress. In guinea pigs exposed to MHHPA, effects consistent with respiratory allergy were observed, such as bronchial spasm and secretion . Furthermore, specific immunoglobulin G (IgG) responses were noted following intratracheal instillation of MHHPA, suggesting an immune response consistent with sensitization .
Occupational Exposure
A notable case study involved three workers exposed to MHHPA who reported various symptoms related to respiratory and skin irritation. One worker experienced nasal pain and rhinorrhea, while another reported severe rhinitis and cough that resolved post-exposure . A third worker tested positive for specific IgE antibodies against MHHPA, indicating sensitization despite negative results from patch tests . These cases highlight the potential for MHHPA to induce allergic reactions in occupational settings.
Inhalation Studies
Inhalation exposure studies have indicated that MHHPA can lead to significant respiratory effects. For instance, mice exposed to MHHPA exhibited a T cell response consistent with allergic reactions . Additionally, a study reported that recovery from respiratory effects could occur within 30 minutes after exposure cessation, indicating the acute nature of the sensitization response .
Long-term Effects
Long-term exposure to MHHPA has been associated with chronic respiratory issues. A retrospective analysis revealed that individuals with prolonged exposure developed symptoms such as chest tightness and shortness of breath . These findings underscore the importance of monitoring and controlling exposure levels in industrial environments.
Summary Table of Biological Activity
Parameter | Finding |
---|---|
Chemical Structure | Oily liquid; melting point -30°C |
Acute Oral Toxicity (LD50) | >2000 mg/kg body weight |
Acute Dermal Toxicity (LD50) | >2000 mg/kg body weight |
Respiratory Sensitization | Positive IgG responses; bronchial obstruction |
Case Study Symptoms | Nasal pain, rhinitis, cough |
Recovery Time | Respiratory effects resolve within 30 minutes |
Properties
IUPAC Name |
5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBMTBAXDISZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044333 | |
Record name | Hexahydro-4-methylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, COLOURLESS OILY LIQUID. | |
Record name | 1,3-Isobenzofurandione, hexahydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
350 °C | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: reaction | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.16 | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
19438-60-9 | |
Record name | Rikacid MH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19438-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 19438-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Isobenzofurandione, hexahydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexahydro-4-methylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-4-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-29 °C | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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